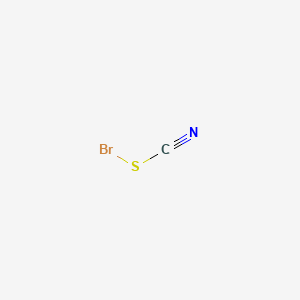
Bromine thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromine thiocyanate: is a chemical compound with the formula CBrNS. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound consists of bromine, sulfur, nitrogen, and carbon atoms, and it is often used in organic synthesis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromine thiocyanate can be synthesized through various methods. One common approach involves the reaction of bromine with thiocyanate salts. For example, potassium thiocyanate can react with bromine in an aqueous solution to form this compound. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of bromine and thiocyanate salts to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bromine thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can also undergo reduction reactions, leading to the formation of different bromine and sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bromine oxides, while reduction reactions can yield bromine-containing hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Bromine thiocyanate is used as a reagent in organic synthesis. It is particularly useful in the thiocyanation of organic molecules, which is a key step in the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the interactions between bromine and sulfur-containing biomolecules. It is also used in the development of new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is being investigated for its ability to modify biological molecules, which could lead to the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of bromine thiocyanate involves its ability to react with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the bromine atom, which is highly electrophilic and can readily participate in chemical reactions.
Molecular Targets and Pathways: this compound targets various molecular pathways, including those involving sulfur and nitrogen atoms. The compound can modify the structure of biomolecules, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Chlorine thiocyanate: Similar to bromine thiocyanate but contains chlorine instead of bromine.
Iodine thiocyanate: Contains iodine instead of bromine and has different reactivity and properties.
Fluorine thiocyanate: Contains fluorine and is less commonly used due to its high reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom. This makes it particularly useful in certain chemical reactions and applications where other thiocyanates may not be as effective.
Propriétés
Numéro CAS |
29284-59-1 |
|---|---|
Formule moléculaire |
CBrNS |
Poids moléculaire |
137.99 g/mol |
Nom IUPAC |
bromo thiocyanate |
InChI |
InChI=1S/CBrNS/c2-4-1-3 |
Clé InChI |
UCJNSDRFYWDOPD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
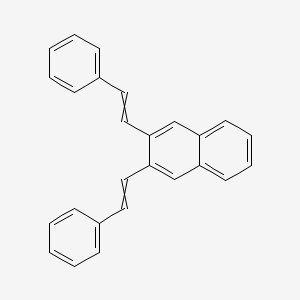
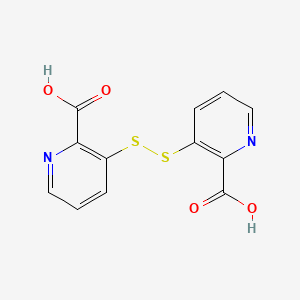

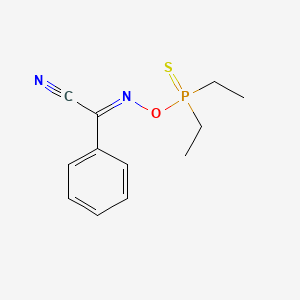
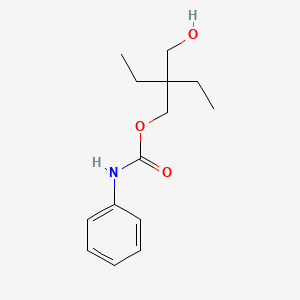
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
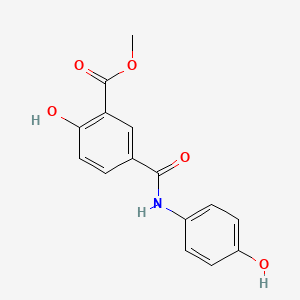
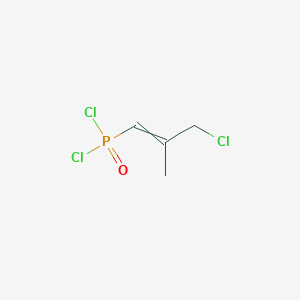
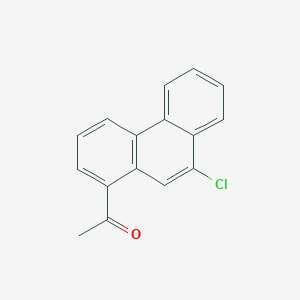
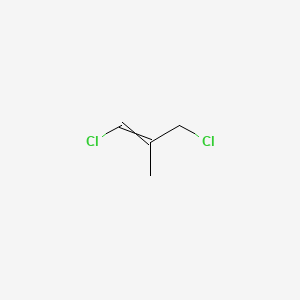
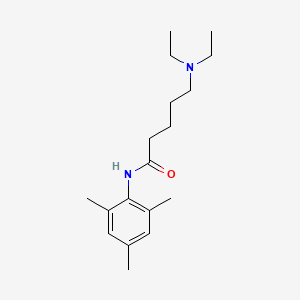
methanone](/img/structure/B14695403.png)
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
